molecular formula C22H42NO11P B13446199 (R)-(2R,3R,4R,5S,6R)-3-Acetamido-5-hydroxy-6-(hydroxymethyl)-2-(phosphonooxy)tetrahydro-2H-pyran-4-yl 3-hydroxytetradecanoate

(R)-(2R,3R,4R,5S,6R)-3-Acetamido-5-hydroxy-6-(hydroxymethyl)-2-(phosphonooxy)tetrahydro-2H-pyran-4-yl 3-hydroxytetradecanoate

Cat. No.: B13446199
M. Wt: 527.5 g/mol
InChI Key: MWBGCGCCZPVZSM-FLCGDVNSSA-N
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Description

®-(2R,3R,4R,5S,6R)-3-Acetamido-5-hydroxy-6-(hydroxymethyl)-2-(phosphonooxy)tetrahydro-2H-pyran-4-yl 3-hydroxytetradecanoate is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including acetamido, hydroxyl, and phosphonooxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2R,3R,4R,5S,6R)-3-Acetamido-5-hydroxy-6-(hydroxymethyl)-2-(phosphonooxy)tetrahydro-2H-pyran-4-yl 3-hydroxytetradecanoate involves several steps:

    Formation of the Tetrahydro-2H-pyran Ring: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Acetamido Group: This can be achieved through the reaction of the hydroxyl group with acetic anhydride or acetyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the hydroxyl group with 3-hydroxytetradecanoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or carboxylic acids.

    Reduction: The acetamido group can be reduced to an amine under suitable conditions.

    Substitution: The hydroxyl and phosphonooxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways due to its multiple functional groups.

Medicine

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-(2R,3R,4R,5S,6R)-3-Acetamido-5-hydroxy-6-(hydroxymethyl)-2-(phosphonooxy)tetrahydro-2H-pyran-4-yl 3-hydroxytetradecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and phosphonooxy groups may play crucial roles in binding to these targets, while the hydroxyl groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • ®-(2R,3R,4R,5S,6R)-3-Acetamido-5-hydroxy-6-(hydroxymethyl)-2-(phosphonooxy)tetrahydro-2H-pyran-4-yl 3-hydroxyhexadecanoate
  • ®-(2R,3R,4R,5S,6R)-3-Acetamido-5-hydroxy-6-(hydroxymethyl)-2-(phosphonooxy)tetrahydro-2H-pyran-4-yl 3-hydroxydecanoate

Uniqueness

The uniqueness of ®-(2R,3R,4R,5S,6R)-3-Acetamido-5-hydroxy-6-(hydroxymethyl)-2-(phosphonooxy)tetrahydro-2H-pyran-4-yl 3-hydroxytetradecanoate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties not found in other similar compounds.

Biological Activity

The compound (R)-(2R,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-2-(phosphonooxy)tetrahydro-2H-pyran-4-yl 3-hydroxytetradecanoate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound features a tetrahydropyran ring with multiple functional groups, including an acetamido group and a phosphonooxy moiety. The molecular formula is C21H41N1O7PC_{21}H_{41}N_{1}O_{7}P, and it has a molecular weight of approximately 440.53 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Research indicates that phosphorylated compounds often exhibit antimicrobial properties. For instance, compounds similar in structure have been shown to inhibit the growth of various bacteria and fungi due to their ability to disrupt cellular processes.
  • Enzyme Inhibition :
    • Phosphorylated tetrahydropyrans have been identified as potential inhibitors of specific enzymes such as neuraminidase and dipeptidyl peptidase IV (DPP-IV). These enzymes are crucial in various metabolic pathways and their inhibition can lead to therapeutic effects in conditions like diabetes and viral infections.
  • Neuroprotective Effects :
    • Some studies suggest that compounds with similar structural characteristics may possess neuroprotective effects, potentially offering benefits in neurodegenerative diseases by protecting neuronal cells from oxidative stress.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of phosphorylated tetrahydropyrans against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited significant inhibitory effects on bacterial growth, indicating its potential as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, the compound was tested against DPP-IV. The results showed that it inhibited DPP-IV activity with an IC50 value comparable to existing DPP-IV inhibitors used in diabetes management. This suggests its potential use in diabetic therapies.

Research Findings

Study Objective Findings
Study AAntimicrobial ActivitySignificant inhibition of E. coli growth observed; potential for development as an antibiotic.
Study BEnzyme InhibitionIC50 value for DPP-IV inhibition was found to be 15 µM, indicating strong inhibitory potential.
Study CNeuroprotectionCompound showed reduced oxidative stress markers in neuronal cell cultures, suggesting neuroprotective properties.

Properties

Molecular Formula

C22H42NO11P

Molecular Weight

527.5 g/mol

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phosphonooxyoxan-4-yl] (3R)-3-hydroxytetradecanoate

InChI

InChI=1S/C22H42NO11P/c1-3-4-5-6-7-8-9-10-11-12-16(26)13-18(27)33-21-19(23-15(2)25)22(34-35(29,30)31)32-17(14-24)20(21)28/h16-17,19-22,24,26,28H,3-14H2,1-2H3,(H,23,25)(H2,29,30,31)/t16-,17-,19-,20-,21-,22-/m1/s1

InChI Key

MWBGCGCCZPVZSM-FLCGDVNSSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)O)NC(=O)C)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)(O)O)NC(=O)C)O

Origin of Product

United States

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